molecular formula C10H12O3 B1611477 2-Methylveratraldehyde CAS No. 51234-09-4

2-Methylveratraldehyde

Cat. No. B1611477
CAS RN: 51234-09-4
M. Wt: 180.2 g/mol
InChI Key: SDPDVKKZRJAMEK-UHFFFAOYSA-N
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Scientific Research Applications

Flavor Compound in Foods

2-Methylveratraldehyde, among other branched chain aldehydes, plays a crucial role as a flavor compound in a variety of food products, both fermented and non-fermented. The production and degradation of these aldehydes from amino acids are well-documented, with their formation being influenced by metabolic conversions, microbial composition, and the food's composition itself. Understanding the generation pathways of these flavor compounds is key to controlling their formation to achieve desired levels in food products (Smit, Engels, & Smit, 2009).

Sustainable Solvent in Natural Product Extraction

2-Methylveratraldehyde, specifically in the form of 2-methyloxolane (2-MeOx), is highlighted as a bio-based solvent for extracting natural products and food ingredients. This compound is not only effective in terms of solvent power and extraction efficiency but also exhibits a detailed toxicological profile and minimal environmental impacts. It stands as a sustainable alternative to traditional petroleum-based solvents, like hexane, for the extraction of lipophilic natural products, with successful industrial applications that consider technological, economic, and safety impacts (Rapinel et al., 2020).

Safety And Hazards

The safety data sheet for 2-Methylveratraldehyde indicates that it is classified as a flammable liquid (Category 3), acute toxicity (Inhalation, Category 3), serious eye damage (Category 1), skin sensitization (Category 1), short-term (acute) aquatic hazard (Category 3), and long-term (chronic) aquatic hazard (Category 3)4.


Future Directions

The future directions of 2-Methylveratraldehyde research are not explicitly mentioned in the search results. However, given its use in various industries and its potential as a reagent in organic synthesis, future research could explore its potential applications in other areas2.


Please note that this information is based on the available resources and may not be fully comprehensive. For a more detailed analysis, please refer to the relevant scientific literature and resources15324.


properties

IUPAC Name

3,4-dimethoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPDVKKZRJAMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468978
Record name 2-METHYLVERATRALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylveratraldehyde

CAS RN

51234-09-4
Record name 2-METHYLVERATRALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AA Liebman, GJ Bader, HH Kaegi… - Journal of Labelled …, 1986 - Wiley Online Library
… The key intermediate, 2-methylveratraldehyde (4, was prepared by 14CO2 carbonation of the Grignard reagent from 2-bromo-4,5dimethoxytaluene (1) followed by esterification, …
A Burger, RD Foggio - Journal of the American Chemical Society, 1956 - ACS Publications
… 2-Methylveratraldehyde, previously obtained by a Gattermann reaction from … When 2 -methylveratraldehyde was … (0.017mole) of 2-methylveratraldehyde and 20 ml. of 48% hydrobromic …
Number of citations: 14 pubs.acs.org
NH Cromwell, KE Cook, PL Creger - Journal of the American …, 1956 - ACS Publications
The reaction products of phenylhydrazine with a amino-| 3-benzoylpropionic acid and its methyl ester have been found to be the phenylhydrazones of/3-benzoylacrylic acid and the …
Number of citations: 11 pubs.acs.org

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